molecular formula C3H4 B077709 Propyne-3,3,3-d1 CAS No. 13025-73-5

Propyne-3,3,3-d1

Cat. No. B077709
CAS RN: 13025-73-5
M. Wt: 43.08 g/mol
InChI Key: MWWATHDPGQKSAR-BMSJAHLVSA-N
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Description

Propyne-3,3,3-d1 is a deuterated compound of propyne, a molecule of interest in various chemical synthesis and reactions. Its unique properties and reactivity patterns have been a subject of study in the field of organic chemistry.

Synthesis Analysis

  • Propyne-3,3,3-d1 can be synthesized by the action of deuterium oxide on magnesium carbide, followed by specific reactions for deuterium incorporation (Leitch & Renaud, 1952).
  • Another method involves the half-deuteration of propyne-d4, which is obtained by the hydrolysis of magnesium carbide with deuterium oxide (Murahashi, Nozakura, & Yasufuku, 1964).

Molecular Structure Analysis

  • Detailed molecular structure analysis of propyne and its derivatives can be conducted using techniques like high-resolution X-ray photoelectron spectroscopy, providing insights into various structural aspects (Saethre et al., 2001).

Chemical Reactions and Properties

  • Propyne-3,3,3-d1 can be involved in various chemical reactions, such as Pd-catalyzed decarboxylative coupling reactions, forming diverse chemical structures (Park et al., 2011).
  • The reactivity of the molecule, especially in the presence of catalysts like palladium, can lead to the formation of complex organic structures with significant applications (Xiao, Vasapollo, & Alper, 1999).

Physical Properties Analysis

  • The physical properties of deuterated propyne compounds, including vapor pressures, can be experimentally determined and are crucial for understanding their behavior in various conditions (Leitch & Renaud, 1952).

Chemical Properties Analysis

  • The chemical properties, such as reaction mechanisms and pathways, are influenced by the molecular structure of propyne-3,3,3-d1 and can be explored using computational and experimental methods (He et al., 2019).

Scientific Research Applications

Catalysis and Chemical Production

Studies on the catalytic processes involving glycerol hydrogenolysis highlight the role of specific catalysts in chemical production. For instance, research indicates that heterogeneous catalysts can lead to more efficient processes for producing chemicals like 1,3-propanediol, a product obtained from renewable glycerol. The performance of catalysts such as platinum, iridium, and copper shows promise for higher competitiveness in the market for such chemicals (Alisson Dias da Silva Ruy et al., 2020).

Materials Science

In materials science, the development of membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation has shown significant advances. These membranes are designed for applications such as the pervaporation recovery of organic products from fermentation broths and the nanofiltration separation of organics. The synthesis conditions, molecular-mass characteristics, and chain microstructure have been shown to affect the properties of these membranes, indicating their potential in various industrial applications (A. Volkov et al., 2009).

Energy and Propulsion

Research on the design of composite material chambers for solid propellant missile motors delves into the technical research on composite materials used in the aerospace industry. This review covers current design methods and the critical role of finite element analysis (FEA) in accurately characterizing the material properties of composites, which is essential for the development of effective and reliable propulsion systems (J. Szatkowski, 1985).

Safety And Hazards

Propyne-3,3,3-d1 is a highly flammable substance and poses a risk of explosion if exposed to heat, sparks, or open flames . Inhalation of high concentrations can lead to dizziness, narcosis, and even asphyxiation .

properties

IUPAC Name

3,3,3-trideuterioprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWATHDPGQKSAR-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156422
Record name Propyne-3,3,3-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyne-3,3,3-d1

CAS RN

13025-73-5
Record name Propyne-3,3,3-d1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne-3,3,3-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13025-73-5
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